Enhanced Lipophilicity (XlogP) Relative to the Direct N-Ethyl Analog
The target compound demonstrates a higher predicted lipophilicity (XlogP = 2.0) compared to its closest analog, 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (XlogP = 1.6) . This +0.4 log unit difference is attributable to the cyclopropylmethyl group replacing an ethyl group on the pyrazole nitrogen.
| Evidence Dimension | Lipophilicity (Predicted XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.0 |
| Comparator Or Baseline | 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098131-38-3): XlogP = 1.6 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Predicted value from Chem960 database (calculation method unspecified). |
Why This Matters
Increased lipophilicity can improve membrane permeability and is a critical parameter for optimizing oral absorption and blood-brain barrier penetration in drug discovery campaigns.
